Computed Lipophilicity (XLogP3) of the 5-Fluorinated Diester Versus Non-Fluorinated Diethyl Homophthalate
The target compound exhibits a computed XLogP3 of 2.4, representing a Δ = +0.1 increase in lipophilicity compared to the non-fluorinated comparator, ethyl 2-(2-ethoxy-2-oxoethyl)benzoate, which has an XLogP3-AA of 2.3 [1]. This modest increase is consistent with the known effect of aryl fluorine substitution, which typically raises logP by 0.1–0.4 units depending on the scaffold [2]. The direction and magnitude of this shift are relevant for optimizing membrane permeability and oral absorption in lead optimization programs.
| Evidence Dimension | Computed lipophilicity (XLogP3 / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate (CAS 14961-34-3): XLogP3-AA = 2.3 |
| Quantified Difference | ΔXLogP3 = +0.1 (target more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (target) and XLogP3-AA (comparator); both are computational predictions, not experimentally measured logP values. |
Why This Matters
This quantifiable lipophilicity difference confirms that the fluorinated compound is not physicochemically interchangeable with the non-fluorinated analog, providing a measurable parameter for compound selection in logP-optimized synthesis workflows.
- [1] PubChem. Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate – Computed Properties. XLogP3-AA: 2.3. PubChem CID 10944431. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-_2-ethoxy-2-oxoethyl_benzoate View Source
- [2] Böhm HJ, Banner D, Bendels S, et al. Fluorine in Medicinal Chemistry. ChemBioChem. 2004;5(5):637-643. doi:10.1002/cbic.200300841 View Source
